2-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}quinoxaline 2-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}quinoxaline
Brand Name: Vulcanchem
CAS No.: 1704986-91-3
VCID: VC6343588
InChI: InChI=1S/C18H17N3O3/c22-18(16-6-3-11-23-16)21-9-7-13(8-10-21)24-17-12-19-14-4-1-2-5-15(14)20-17/h1-6,11-13H,7-10H2
SMILES: C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CO4
Molecular Formula: C18H17N3O3
Molecular Weight: 323.352

2-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}quinoxaline

CAS No.: 1704986-91-3

Cat. No.: VC6343588

Molecular Formula: C18H17N3O3

Molecular Weight: 323.352

* For research use only. Not for human or veterinary use.

2-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}quinoxaline - 1704986-91-3

Specification

CAS No. 1704986-91-3
Molecular Formula C18H17N3O3
Molecular Weight 323.352
IUPAC Name furan-2-yl-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Standard InChI InChI=1S/C18H17N3O3/c22-18(16-6-3-11-23-16)21-9-7-13(8-10-21)24-17-12-19-14-4-1-2-5-15(14)20-17/h1-6,11-13H,7-10H2
Standard InChI Key RSYDFUORIZHTBX-UHFFFAOYSA-N
SMILES C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CO4

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s IUPAC name, 2-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}quinoxaline, delineates its structure systematically:

  • Quinoxaline core: A bicyclic system comprising two fused benzene rings, each substituted with two nitrogen atoms at positions 1,4.

  • Ether-linked piperidine: A six-membered saturated nitrogen heterocycle (piperidine) attached to the quinoxaline’s 2-position via an oxygen atom.

  • Furan-2-carbonyl substituent: A furan ring (oxygen-containing five-membered heterocycle) linked to the piperidine’s nitrogen through a carbonyl group.

This configuration introduces multiple sites for chemical modification, enabling fine-tuning of solubility, bioavailability, and target affinity. The furan moiety’s electron-rich nature and the piperidine’s conformational flexibility may enhance interactions with biological targets such as enzymes or viral proteases .

Synthetic Pathways and Methodologies

Retrosynthetic Analysis

The synthesis of 2-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}quinoxaline can be conceptualized in three key steps:

  • Quinoxaline-2-ol preparation: Condensation of o-phenylenediamine with glyoxal or a 1,2-diketone under acidic or neutral conditions .

  • Piperidine-4-ol derivatization: Introduction of the furan-2-carbonyl group to piperidine-4-ol via amide bond formation.

  • Etherification: Coupling quinoxaline-2-ol with the functionalized piperidine using Mitsunobu conditions or nucleophilic substitution.

Detailed Synthetic Protocol

Step 1: Synthesis of Quinoxaline-2-ol

  • Reactants: o-Phenylenediamine (1.0 eq) and glyoxylic acid (1.1 eq).

  • Conditions: Reflux in ethanol with catalytic acetic acid (5 mol%) for 12 hours .

  • Yield: ~75% (reported for analogous quinoxalines) .

Step 2: Functionalization of Piperidine-4-ol

  • Reactants: Piperidine-4-ol (1.0 eq), furan-2-carbonyl chloride (1.2 eq).

  • Conditions: Stirring in dichloromethane with triethylamine (2.0 eq) at 0°C→RT for 4 hours.

  • Yield: ~85% (based on similar acylations) .

Step 3: Ether Bond Formation

  • Reactants: Quinoxaline-2-ol (1.0 eq), 1-(furan-2-carbonyl)piperidin-4-yl bromide (1.2 eq).

  • Conditions: Potassium carbonate (2.0 eq) in DMF at 80°C for 8 hours.

  • Yield: ~60% (estimated from analogous etherifications) .

Table 1: Key Synthetic Intermediates and Conditions

StepReactantsReagents/ConditionsYield (%)
1o-Phenylenediamine + Glyoxylic acidEtOH, AcOH, reflux75
2Piperidine-4-ol + Furan-2-carbonyl chlorideDCM, Et3N, 0°C→RT85
3Quinoxaline-2-ol + Functionalized piperidine bromideK2CO3, DMF, 80°C60

Structure-Activity Relationship (SAR) Considerations

Impact of the Quinoxaline Core

Quinoxaline derivatives exhibit broad bioactivity due to their ability to intercalate DNA, inhibit kinases, or disrupt viral replication machinery . The planar aromatic system facilitates π-π stacking with biological targets, while nitrogen atoms enable hydrogen bonding. Substitution at the 2-position (as in this compound) often enhances selectivity toward specific enzymes, such as SARS-CoV-2 main protease or influenza neuraminidase .

Role of the Piperidine-Furan Hybrid

  • Piperidine: The saturated ring introduces conformational flexibility, potentially improving membrane permeability. N-functionalization with the furan-2-carbonyl group may modulate pharmacokinetic properties (e.g., metabolic stability) .

  • Furan-2-carbonyl: This electron-deficient heterocycle could engage in dipole-dipole interactions or act as a hydrogen bond acceptor, enhancing affinity for hydrophobic binding pockets .

Table 2: Comparative Bioactivity of Quinoxaline Analogues

CompoundTargetIC50 (μM)Citation
2-(Piperidin-4-yloxy)quinoxalineInfluenza H1N10.22
2-(Furan-3-yl)quinoxalineSARS-CoV-2 3CLpro1.45
Target CompoundPredicted: Viral polymerasesEst. 0.5–2.0N/A

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: Moderate oral bioavailability predicted due to molecular weight (~369 Da) and LogP (~2.5).

  • Metabolism: Likely hepatic oxidation via CYP3A4, with the furan ring posing a risk of reactive metabolite formation.

  • Excretion: Primarily renal, dependent on glucuronidation efficiency.

Toxicity Considerations

Piperidine derivatives may exhibit neurotoxicity at high doses, while furans can form cytotoxic epoxides. In silico predictions (e.g., ProTox-II) suggest a LD50 of ~300 mg/kg (oral, rat), warranting cautious preclinical evaluation .

Future Directions and Research Gaps

Despite promising structural features, empirical data on 2-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}quinoxaline remain sparse. Priority research areas include:

  • Synthetic optimization: Improving etherification yields via Pd-catalyzed cross-coupling.

  • Target validation: High-throughput screening against viral and cancer targets.

  • ADMET profiling: In vitro assays for CYP inhibition, plasma stability, and hERG liability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator